[3,4-bis(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-1-yl]acetic acid
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Overview
Description
[3,4-bis(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-1-yl]acetic acid is a complex organic compound characterized by the presence of pyrrolidine and sulfonyl groups attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-bis(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings. This process may include:
Ring Construction: Starting from cyclic or acyclic precursors, the pyrrolidine ring is constructed through cyclization reactions.
Functionalization: The pyrrolidine ring is then functionalized with sulfonyl groups using reagents like sulfonyl chlorides under basic conditions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
[3,4-bis(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, [3,4-bis(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-1-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of [3,4-bis(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-1-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Sulfonyl-containing compounds: Sulfonamides and sulfonylureas are examples of compounds with similar functional groups.
Uniqueness
What sets [3,4-bis(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-1-yl]acetic acid apart is its combination of pyrrolidine and sulfonyl groups attached to a pyrrole ring, providing a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-[3,4-bis(pyrrolidin-1-ylsulfonyl)pyrrol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6S2/c18-14(19)11-15-9-12(24(20,21)16-5-1-2-6-16)13(10-15)25(22,23)17-7-3-4-8-17/h9-10H,1-8,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFRUWMMTVXQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C=C2S(=O)(=O)N3CCCC3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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